molecular formula C26H27N3O3S2 B12139649 (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139649
M. Wt: 493.6 g/mol
InChI Key: JWAKKOLXLWYXDP-HAHDFKILSA-N
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Description

The compound (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidinone core with the pyrazole moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield various reduced derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Due to its structural features, the compound may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It can be used in biological assays to study these effects.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of cancer and inflammatory diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thiazolidinone core may inhibit certain enzymes, while the pyrazole moiety could interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Pyrazole Derivatives: Compounds like celecoxib, which is a well-known anti-inflammatory drug.

Uniqueness

The uniqueness of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core and a pyrazole moiety, which may confer a unique spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O3S2/c1-17(2)32-21-10-11-22(18(3)14-21)24-19(16-29(27-24)20-8-6-5-7-9-20)15-23-25(30)28(12-13-31-4)26(33)34-23/h5-11,14-17H,12-13H2,1-4H3/b23-15-

InChI Key

JWAKKOLXLWYXDP-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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